2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the cyclocondensation of substituted hydrazines with α, β-unsaturated aldehydes or ketones, followed by further functionalization to introduce the thiazole ring . The reaction conditions often require the use of catalysts such as vitamin B1, and the reactions are carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrazole and thiazole rings, such as:
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one
Uniqueness
What sets 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H22ClN3O2S |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C27H22ClN3O2S/c1-17-24(18-9-5-4-6-10-18)29-27(34-17)31-26(20-12-8-14-22(16-20)33-3)23(28)25(30-31)19-11-7-13-21(15-19)32-2/h4-16H,1-3H3 |
InChI Key |
OIAKXEBVXNUZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=C(C(=N2)C3=CC(=CC=C3)OC)Cl)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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